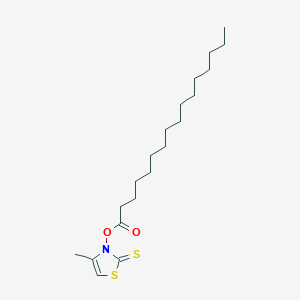
3,3-Dichloro-5,5-diethyloxolan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3-Dichloro-5,5-diethyloxolan-2-one is an organic compound with the molecular formula C7H10Cl2O2 It is a derivative of oxolanone, characterized by the presence of two chlorine atoms and two ethyl groups attached to the oxolanone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dichloro-5,5-diethyloxolan-2-one typically involves the chlorination of 5,5-diethyloxolan-2-one. The reaction is carried out under controlled conditions using chlorine gas in the presence of a suitable catalyst. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale chlorination processes. The use of continuous flow reactors and advanced separation techniques ensures efficient production and purification of the compound. The industrial methods are designed to minimize by-products and maximize the overall efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
3,3-Dichloro-5,5-diethyloxolan-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxolanone derivatives.
Reduction: Reduction reactions can lead to the formation of dechlorinated products.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.
Major Products
The major products formed from these reactions include various substituted oxolanone derivatives, which can be further utilized in different chemical processes.
Scientific Research Applications
3,3-Dichloro-5,5-diethyloxolan-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,3-Dichloro-5,5-diethyloxolan-2-one involves its interaction with specific molecular targets. The chlorine atoms and ethyl groups play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes and proteins, leading to various biochemical effects. The exact pathways and molecular targets are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- 3,3-Dichloro-5,5-dimethyloxolan-2-one
- 3,3-Dichloro-5,5-dipropyloxolan-2-one
- 3,3-Dichloro-5,5-diisopropyloxolan-2-one
Uniqueness
3,3-Dichloro-5,5-diethyloxolan-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties
Properties
CAS No. |
89344-97-8 |
|---|---|
Molecular Formula |
C8H12Cl2O2 |
Molecular Weight |
211.08 g/mol |
IUPAC Name |
3,3-dichloro-5,5-diethyloxolan-2-one |
InChI |
InChI=1S/C8H12Cl2O2/c1-3-7(4-2)5-8(9,10)6(11)12-7/h3-5H2,1-2H3 |
InChI Key |
SRBWKORNWNDERR-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(CC(C(=O)O1)(Cl)Cl)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


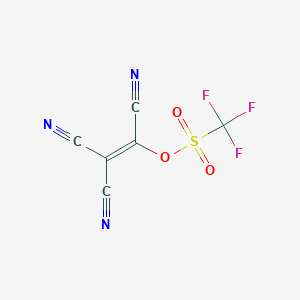
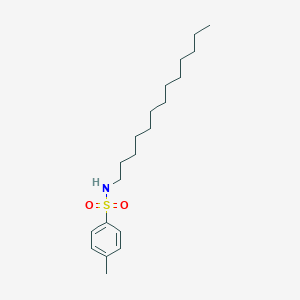
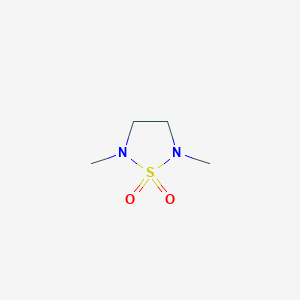

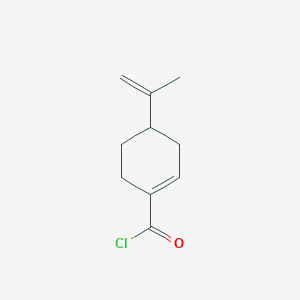
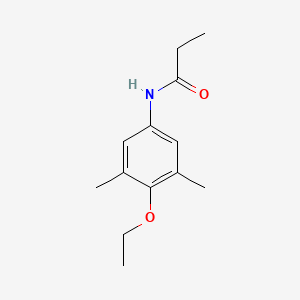
![ethyl N-[(ethoxycarbonylamino)methyl]-N-methylcarbamate](/img/structure/B14373800.png)
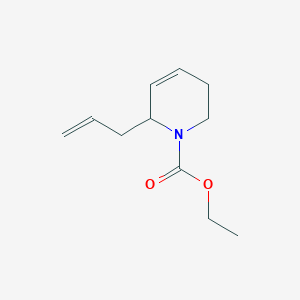
![{[4-(4-Cyanophenoxy)phenyl]methyl}(triphenyl)phosphanium chloride](/img/structure/B14373815.png)
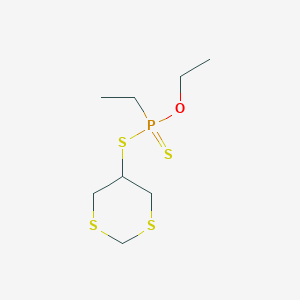
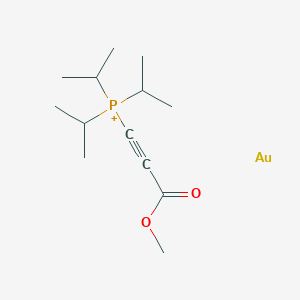
![1-[3-(Benzenesulfinyl)propoxy]-2-chlorobenzene](/img/structure/B14373838.png)
